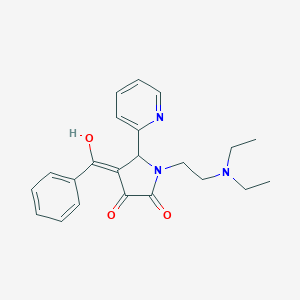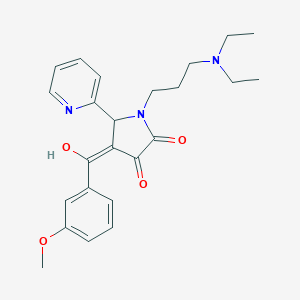![molecular formula C23H23ClN4O3S B357153 5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606964-60-7](/img/structure/B357153.png)
5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one involves several steps, including the formation of the pyrido[1,2-a:2’,3’-d]pyrimidin-5-one core, followed by the introduction of the sulfonyl and imino groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-chlorophenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical studies due to its unique structure and functional groups.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-chlorophenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one
- 3-[(4-bromophenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one
- 3-[(4-methylphenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one
Uniqueness
The uniqueness of 3-[(4-chlorophenyl)sulfonyl]-2-imino-8-methyl-1-pentyl-1,2-dihydro-5H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5-one lies in its specific functional groups and the arrangement of its fused rings
Propiedades
Número CAS |
606964-60-7 |
|---|---|
Fórmula molecular |
C23H23ClN4O3S |
Peso molecular |
471g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H23ClN4O3S/c1-3-4-5-12-27-21(25)19(32(30,31)17-9-7-16(24)8-10-17)13-18-22(27)26-20-11-6-15(2)14-28(20)23(18)29/h6-11,13-14,25H,3-5,12H2,1-2H3 |
Clave InChI |
HVZPISXICYMTIL-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=C(C=CC4=N2)C |
SMILES canónico |
CCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=C(C=CC4=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B357070.png)

![(E)-[1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B357073.png)



![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B357080.png)
methanolate](/img/structure/B357083.png)

![(E)-[1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B357086.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B357089.png)
![(E)-[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-methylphenyl)methanolate](/img/structure/B357091.png)


